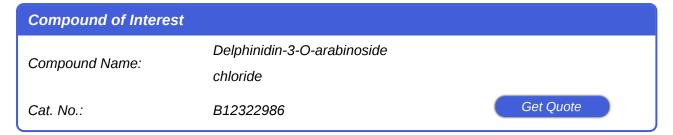


A Comparative Guide to the Bioavailability of Delphinidin Glycosides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different delphinidin glycosides, supported by experimental data from in vitro, animal, and human studies. Delphinidin, a potent antioxidant anthocyanidin, is abundant in pigmented fruits and vegetables. Its therapeutic potential is intrinsically linked to its bioavailability, which is largely determined by the sugar moiety attached to the core aglycone structure. Understanding the comparative bioavailability of its various glycosidic forms is crucial for the development of effective nutraceuticals and therapeutics.

Quantitative Bioavailability Data

The bioavailability of delphinidin glycosides varies significantly depending on the attached sugar molecule. The following table summarizes key pharmacokinetic parameters from various studies.



Delphinid in Glycosid e	Study Model	Dose	Cmax (Maximu m Plasma Concentr ation)	Tmax (Time to Reach Cmax)	Absolute Bioavaila bility (%)	Key Findings & Metabolit es
Delphinidin -3-O- glucoside (Dp-3G)	Human	Delphinol® extract	21.39 - 63.55 nmol/L[1] [2]	1.0 ± 0.3 h[1][2]	0.14%[2]	Appears in plasma as intact glycoside and its 4'-O-methylated metabolite. [3][4][5][6] Degrades to gallic acid.[7]
Rat	100 mg/kg bw	~30 nmol/L (maintaine d after 4h) [5]	15 min and 60 min (biphasic) [3][4][5][6]	-	Major metabolite is 4'-O- methyl delphinidin 3-O- glucoside. [3][5][6]	
Caco-2 cells	Blueberry extract	-	-	<1% transport efficiency[8]	Lower transport efficiency compared to other anthocyani ns like malvidin glucoside. [8]	



Delphinidin -3-O- rutinoside (Dp-3R)	Human	Black currant anthocyani n mixture	73.4 ± 35.0 nmol/L[9] [10]	1.25 - 1.75 h[9]	- (Urinary excretion: 0.11 ± 0.05% of dose)[9] [10]	Absorbed as intact glycoside. [9] Minor amounts of 4'-O-methyl-Dp-3R excreted in urine.[1][4]
Rat	800 μmol/kg bw	580 ± 410 nmol/L[9] [10]	0.5 - 2.0 h[9][10]	0.49 ± 0.06%[1][4]	Primarily excreted as intact form in urine and methylated form in bile.[11]	
Delphinidin -3-O- galactoside (Dp-3-Gal)	Human	-	-	-	0.48%[2]	Reported to have the highest bioavailabil ity among the tested glycosides in one study.[1][4]
Delphinidin -3-O- arabinosid e (Dp-3-Ar)	Human	-	-	-	0.14%[2]	Lower bioavailabil ity compared to the galactoside form.[1][4]



Note: Direct comparison of bioavailability data across different studies should be done with caution due to variations in experimental conditions, dosage, and analytical methods.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of delphinidin glycoside bioavailability. Below are outlines of key experimental protocols frequently employed in this field.

In Vivo Animal Pharmacokinetic Studies

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) of delphinidin glycosides in a rodent model.

- Animal Model: Male Wistar rats are commonly used.[5][6] Animals are typically fasted overnight before administration of the test compound.
- Test Compound Administration: A specific delphinidin glycoside (e.g., Delphinidin-3-O-glucoside) is administered orally via gavage.[5] The vehicle for administration is often a suspension in 0.5% 1% carboxymethylcellulose (CMC) in water.[12]
- Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[5] Plasma is separated by centrifugation.
- Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to purify and concentrate the anthocyanins and their metabolites.
- Analytical Quantification: The concentrations of the parent delphinidin glycoside and its metabolites in the plasma samples are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[4]
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC).



In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

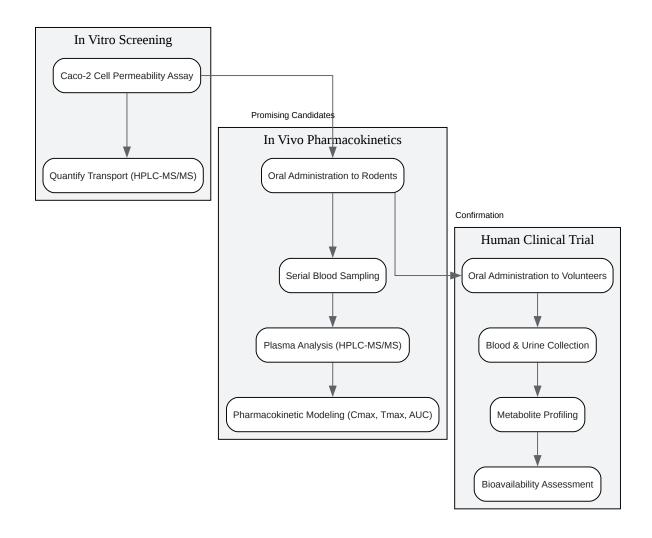
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][14][15] This model is widely used to predict the intestinal absorption of compounds.

- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
- Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[16]
- Transport Experiment: The delphinidin glycoside solution is added to the apical (AP) side of the Transwell®, representing the intestinal lumen. The basolateral (BL) side contains a compound-free medium, representing the bloodstream.[16]
- Sampling: Samples are collected from the basolateral side at various time points to determine the amount of the compound that has been transported across the cell monolayer.
- Quantification: The concentration of the delphinidin glycoside in the basolateral samples is quantified by HPLC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer.

Visualizations

Experimental Workflow for Bioavailability Assessment



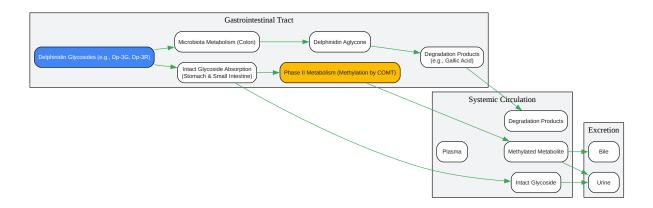


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Caption: A typical workflow for assessing the bioavailability of delphinidin glycosides.

Delphinidin Absorption and Metabolism Pathway





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Caption: Overview of delphinidin glycoside absorption and metabolism.

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